1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one
Overview
Description
1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one is a heterocyclic compound with a unique structure that combines elements of both cyclopentane and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with aniline derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of various materials and chemicals, including dyes and pigments.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one can be compared with other similar compounds, such as:
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar cyclic structure but differ in their functional groups and applications.
1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl: This compound shares a similar backbone but has different substituents, leading to distinct chemical properties and uses.
1,2,3,4,5,6,7,8-octahydroacridine: Another related compound with a similar cyclic structure but different nitrogen positioning and functional groups.
The uniqueness of this compound lies in its specific combination of cyclopentane and quinoline elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,2,3,5,6,7,8,9-octahydrocyclopenta[c]quinolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDWWSMFSQNAFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(CCC3)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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